(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
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Overview
Description
(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H10ClNO2. It is a pale-yellow to yellow-brown solid and is known for its applications in various scientific fields. The compound is characterized by the presence of an amino group, a chloro group, and a hydroxy group attached to a benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone typically involves the condensation of 2-amino-5-chlorophenol with 3-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2-Amino-5-chlorophenyl)phenylmethanone: Similar structure but lacks the hydroxy group.
2-Amino-5-chloro-3’-hydroxybenzophenone: Another closely related compound with similar functional groups.
Uniqueness: (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both amino and hydroxy groups on the benzophenone structure, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBTFDZVVAFOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383485 |
Source
|
Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-58-4 |
Source
|
Record name | (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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